molecular formula C17H16N4O B5836355 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

Cat. No.: B5836355
M. Wt: 292.33 g/mol
InChI Key: QAEOYTQECGFLQJ-UHFFFAOYSA-N
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Description

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of cyclohexanone with benzylidinemalononitrile and aniline derivatives under reflux conditions in ethanol . The reaction mixture is heated for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-15-14-12-8-4-5-9-13(12)17(22)21(16(14)20-10-19-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEOYTQECGFLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3N(C2=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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